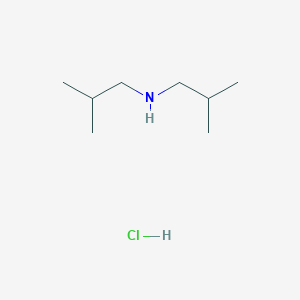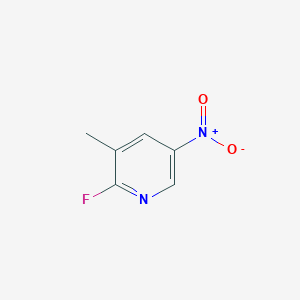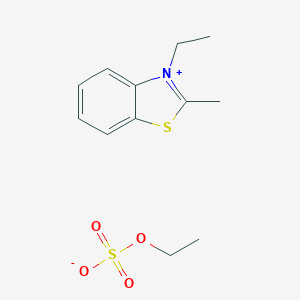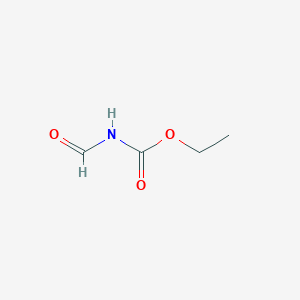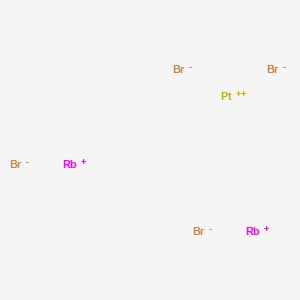
Dirubidium tetrabromoplatinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirubidium tetrabromoplatinate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research and development. It is a type of platinum compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of dirubidium tetrabromoplatinate is not fully understood, but it is believed to work by binding to DNA and inhibiting its replication. This leads to cell death and the inhibition of tumor growth. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Biochemische Und Physiologische Effekte
Dirubidium tetrabromoplatinate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dirubidium tetrabromoplatinate is its high solubility in water and other polar solvents, which makes it easy to work with in laboratory experiments. Additionally, it has a relatively low toxicity, which makes it a safer alternative to other platinum compounds. However, one limitation of dirubidium tetrabromoplatinate is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are many potential future directions for research on dirubidium tetrabromoplatinate. One area of interest is its use in the development of new cancer therapies. Additionally, it may have applications in the study of DNA damage and repair mechanisms, as well as in the development of new drugs and therapies for other diseases. Further research is needed to fully understand the mechanism of action of dirubidium tetrabromoplatinate and its potential applications in scientific research.
Synthesemethoden
Dirubidium tetrabromoplatinate can be synthesized through a simple reaction between rubidium bromide and platinum bromide. The reaction takes place in an aqueous solution and requires careful control of the temperature and pH. The resulting product is a yellowish-orange powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Dirubidium tetrabromoplatinate has a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as well as in the study of various biological processes. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been used in the study of DNA damage and repair mechanisms, as well as in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
15278-86-1 |
|---|---|
Produktname |
Dirubidium tetrabromoplatinate |
Molekularformel |
Br4PtRb2 |
Molekulargewicht |
685.6 g/mol |
IUPAC-Name |
platinum(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI-Schlüssel |
QOPPFYGKCUNPPE-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pt+2] |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pt+2] |
Andere CAS-Nummern |
15278-86-1 |
Synonyme |
dirubidium tetrabromoplatinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



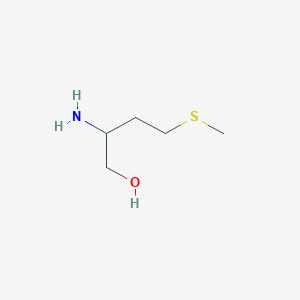
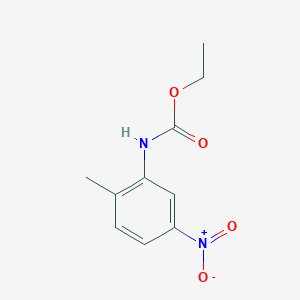
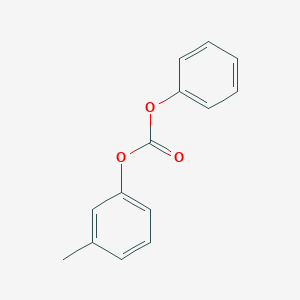
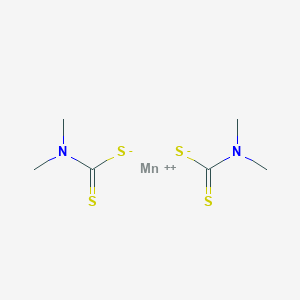
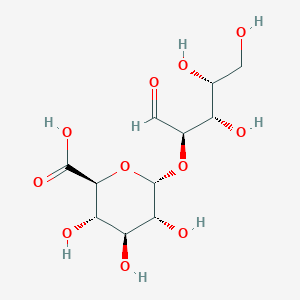
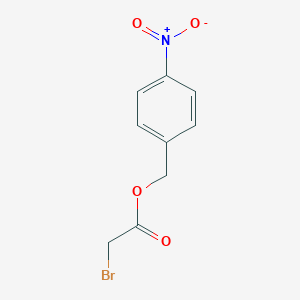
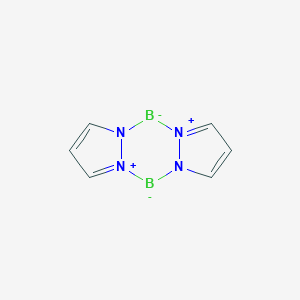
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
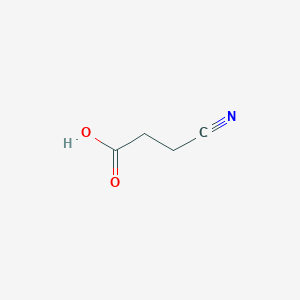
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
